Swertiaside

Chinese Name
Swertiaside
English Name
Swertiaside
标识符
CAS No.
96087-14-8
Molecular Formula
C23H28O12
Molecular Weight
496.4650
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
496.4650
druglikeness.valid
TPSA
TPSA
192.4400
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
-0.0392
druglikeness.valid
LogD
LogD
-2.2297
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
6.7579
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
0.2914
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
70.9978
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.0
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
无
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
0.4395
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
4.6868
druglikeness.valid
MRTD
MRTD
否
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
是
druglikeness.valid
Ser_GGT
Ser_GGT
是
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
是
druglikeness.valid
Ser_ALT
Ser_ALT
是
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
炎症性疾病
Inflammatory disease
Corresponding Targets:
肝纤维化
Liver fibrosis
Corresponding Targets:
抗糖尿病
Antidiabetic
Corresponding Targets:
癌症
Cancer
Corresponding Targets:
神经退行性疾病
Neurodegenerative disease
Corresponding Targets:
Plant Sources
No plant sources
相关化合物

鸢尾黄素-7-O-木糖基葡萄糖苷
Tectorigenin 7-O-xylosylglucoside
CAS号:231288-19-0
分子式:C27H30O15
分子量:594.5220

鸢尾黄素-7-O-木糖基葡萄糖苷
Tectorigenin 7-O-xylosylglucoside
CAS号:231288-19-0
分子式:C27H30O15
分子量:594.5220

3-乙酰基-α-乳香酸
3-Acetyl-α-boswellic acid
CAS号:89913-60-0
分子式:C32H50O4
分子量:498.7480

20(R)-25-羟基原人参二醇
20(R)-25-Hydroxyprotopanaxadiol
CAS号:83349-37-5
分子式:C30H54O4
分子量:478.7580

灵芝烯酸F
Ganoderenic acid F
CAS号:120462-47-7
分子式:C30H38O7
分子量:510.6270

银杏酸C15:0
Ginkgolic acid C15:0
CAS号:16611-84-0
分子式:C22H36O3
分子量:348.5270